molecular formula C21H26N6O4S B6531754 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-95-0

3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531754
CAS No.: 1019104-95-0
M. Wt: 458.5 g/mol
InChI Key: IDMXETDSNHRXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring two distinct substituents:

  • A 2,5-dimethoxybenzenesulfonyl-piperazine group at position 3 of the pyridazine ring. This moiety introduces sulfonyl and electron-donating methoxy groups, likely influencing solubility and electronic interactions.

Structural studies of this compound and analogs likely employ crystallographic tools such as SHELX or WinGX for refinement and visualization .

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-15-13-16(2)27(24-15)21-8-7-20(22-23-21)25-9-11-26(12-10-25)32(28,29)19-14-17(30-3)5-6-18(19)31-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMXETDSNHRXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridazine core.
  • A piperazine moiety substituted with a 2,5-dimethoxybenzenesulfonyl group.
  • A 3,5-dimethyl-1H-pyrazole substituent.

This unique arrangement suggests potential interactions with various biological targets.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, studies show that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under study may share these properties due to its structural similarities with known antitumor agents .

Antimicrobial Properties

Compounds containing piperazine and sulfonamide groups have been reported to possess antimicrobial activity. The sulfonamide moiety is particularly noted for its efficacy against a range of bacterial strains. Preliminary studies on related pyrazole derivatives suggest that the compound may exhibit similar antimicrobial effects, potentially acting through inhibition of bacterial folate synthesis .

Neuropharmacological Effects

The piperazine structure is often associated with neuroactive properties. Compounds in this class have been found to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound could have implications in treating neurological disorders or conditions such as anxiety and depression .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cellular processes, including those involved in tumor growth or bacterial metabolism.

Case Studies

  • Anticancer Studies : A study investigating the effects of similar pyridazine derivatives on cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Testing : In vitro assays showed that related compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Neuropharmacology : Behavioral studies in rodent models showed that piperazine derivatives could reduce anxiety-like behaviors, indicating potential for development as anxiolytic agents .

Data Tables

Biological ActivityObserved EffectsReference
AntitumorInhibition of cell proliferation
AntimicrobialBroad-spectrum activity against bacteria
NeuropharmacologicalReduction in anxiety-like behaviors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Substituent at Pyridazine Position 3 Substituent at Pyridazine Position 6 Key Structural Differences
Target Compound 4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl 3,5-Dimethyl-1H-pyrazol-1-yl Sulfonyl group with methoxy substituents; bulky pyrazole
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)piperazinyl]pyridazine 4-(5-Fluoro-2-pyrimidinyl)piperazin-1-yl 3,5-Dimethyl-1H-pyrazol-1-yl Fluorinated pyrimidine instead of sulfonyl; reduced steric hindrance at position 3
3-{3,5-Dimethyl-4-[4-(4-methylphenyl)piperazine-1-sulfonyl]-1H-pyrazol-1-yl}-6-phenylpyridazine 4-[4-(4-Methylphenyl)piperazine-1-sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl Phenyl group Sulfonyl group linked to methylphenyl-piperazine; phenyl at position 6 (vs. pyrazole)
N00-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide Butanohydrazide 3,5-Dimethyl-1H-pyrazol-1-yl (tetrazine core) Tetrazine core instead of pyridazine; hydrazide side chain

Key Observations:

The 5-fluoro-2-pyrimidinyl group in introduces electronegativity, which may alter binding affinity in enzymatic pockets.

Steric and Binding Implications: The 3,5-dimethylpyrazole at position 6 (target compound and ) provides steric bulk, which could hinder rotation or interaction with hydrophobic pockets. In contrast, substitutes this group with a phenyl ring, increasing aromatic surface area.

Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability compared to methoxy-substituted derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.